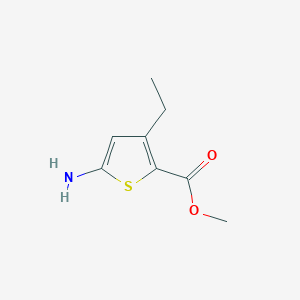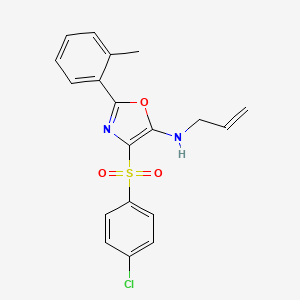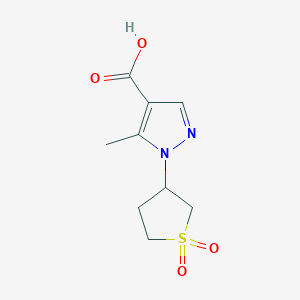
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid and its derivatives have been a subject of interest due to their diverse structural characteristics and potential applications. Studies have explored the synthesis of various derivatives, emphasizing the unique bonding and coordination behavior of these molecules. For instance, research on pyrazole-dicarboxylate acid derivatives has demonstrated their ability to form coordination complexes with metals such as copper and cobalt, highlighting their structural versatility and potential in forming chelate complexes (Radi et al., 2015). Similarly, efforts to synthesize and characterize other related compounds, like Schiff bases containing 1,2,4-triazole and pyrazole rings, have provided valuable insights into their reactive properties and potential biological applications (Pillai et al., 2019).
Biological Applications
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of derivatives related to 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid have been explored in various studies. Research into pyrazole-based compounds has demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications. For instance, certain compounds have shown higher antifungal activity against phytopathogenic fungi than standard treatments, indicating their efficacy as antimicrobial agents (Du et al., 2015). Additionally, pyrazole derivatives synthesized for biological screening have revealed their potential as antibacterial agents, further emphasizing the broad spectrum of biological activities these compounds can exhibit (Maqbool et al., 2014).
Molecular Docking and Drug Design
Computational Analysis and Drug Potential
The potential of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid derivatives in drug design has been underscored by molecular docking studies and computational analysis. These studies aim to predict the interaction behaviors and binding affinities of these compounds with target proteins, providing a foundation for their development as drug candidates. Research in this area has revealed the promising drug-like properties of pyrazole-based molecules, including their ability to inhibit crucial enzymes and their favorable absorption, distribution, metabolism, and excretion (ADME) profiles (Shubhangi et al., 2019).
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)4-10-11(6)7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGJKNADWBHHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
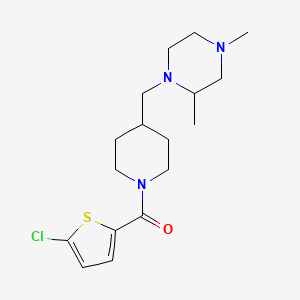
![2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2583935.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)


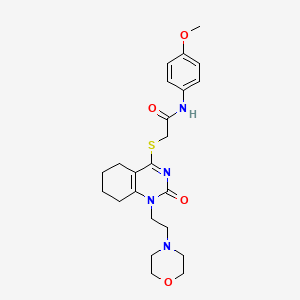
![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

